molecular formula C26H26N2O5S B2565304 N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1251553-43-1

N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2565304
CAS RN: 1251553-43-1
M. Wt: 478.56
InChI Key: SFGMGDSCYONWGV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One avenue of research has involved the synthesis of benzotriazole and benzimidazole derivatives with potential antimicrobial and antioxidant activities. For instance, Sindhe et al. (2016) demonstrated the synthesis of a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity, indicating potential antioxidant benefits (Sindhe et al., 2016).

Analytical Chemistry Applications

The compound has also found use in analytical chemistry, particularly in the fluorescent derivatization of carboxylic acids for high-performance liquid chromatography (HPLC). Narita and Kitagawa (1989) synthesized compounds related to the one as highly sensitive fluorescence derivatization reagents for carboxylic acids, leading to the development of a highly sensitive and convenient fluorescence HPLC method (Narita & Kitagawa, 1989).

Antimicrobial and Anticonvulsant Evaluation

Research into novel benzotriazole derivatives has demonstrated their potential for antimicrobial and anticonvulsant activities. Rajasekaran et al. (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, exhibiting moderate antibacterial and antifungal activity, alongside excellent anticonvulsant activity, underlining the compound's versatility in developing pharmaceutical agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Antitumor Activity

Another critical area of application is in the development of antitumor agents. Denny et al. (1987) studied derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, highlighting the importance of the 5-position substitution on in vivo antitumor activity. This research underscores the compound's role in the design of potential cancer therapeutics (Denny, Atwell, Rewcastle, & Baguley, 1987).

Peptide Coupling in Biochemistry

The compound and its analogs have been applied in peptide synthesis, illustrating the broad utility of these chemicals in biochemistry. Brunel, Salmi, and Letourneux (2005) showcased the efficiency of using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).

properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-25-13-9-8-12-23(25)26-27-24(19(2)33-26)18-28(20-14-16-21(31-3)17-15-20)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGMGDSCYONWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

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